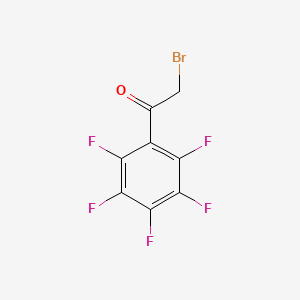

Pentafluorophenacyl bromide

Descripción

Historical Context and Evolution of Pentafluorophenacyl Bromide Applications

Initially, its applications were likely centered on fundamental organic synthesis. Over the decades, its use has evolved significantly, particularly as a derivatizing agent in analytical chemistry. nih.gov The development of sensitive analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Capture Detection (ECD) created a demand for reagents that could tag analytes with electrophoric groups. The pentafluorophenyl moiety in this compound is an excellent electrophore, making its derivatives highly sensitive to ECD. This led to its widespread adoption for the trace analysis of various compounds, including inorganic anions and phenols in environmental and biological samples. nih.govresearchgate.netnih.gov

Scope and Significance in Contemporary Chemical Research

Today, this compound's utility extends far beyond its role as a simple derivatizing agent. It is a key building block in the synthesis of a diverse range of organic compounds. lookchem.com

Pharmaceutical and Agrochemical Synthesis : The reagent is employed as a precursor in the development of new pharmaceutical and agrochemical products. lookchem.com Its ability to readily react with nucleophiles like alcohols, amines, and thiols to form stable esters, amides, and thioesters makes it a versatile component in constructing the complex molecular architectures often found in bioactive compounds. lookchem.com

Analytical Chemistry : It remains a cornerstone derivatization reagent for GC-MS analysis. nih.govresearchgate.net By converting non-volatile or thermally labile compounds into more volatile and stable derivatives, it facilitates their separation and detection at very low concentrations. researchgate.netnih.gov This is crucial for monitoring environmental pollutants and analyzing biomarkers in biological fluids. nih.govnih.gov

Materials Science : The introduction of a perfluorinated ring can significantly alter the properties of a molecule, imparting characteristics such as thermal stability, lipophobicity, and unique electronic properties. This makes this compound a reagent of interest in the synthesis of novel polymers and functional materials.

Synthetic Organic Chemistry : In research and development, it is used as a tool to explore new chemical transformations and create novel compounds. lookchem.com Its high reactivity allows researchers to investigate its interactions with various nucleophiles, leading to the development of new synthetic methodologies. lookchem.comacgpubs.org

Fundamental Reactivity Principles of this compound

The chemical behavior of this compound is dominated by the interplay between its two key functional components: the α-bromoketone system and the perfluorinated aromatic ring.

The most common reaction involving this compound is nucleophilic substitution, where the bromide ion acts as an excellent leaving group. lookchem.comresearchgate.net The carbon atom adjacent to the bromine is highly electrophilic, readily attacked by a wide range of nucleophiles.

This reaction typically proceeds via an Sₙ2 mechanism, which involves a one-step, concerted process where the nucleophile attacks the carbon atom as the bromide ion departs. chemguide.co.ukpdx.edu The presence of the adjacent carbonyl group activates the C-Br bond towards nucleophilic attack by withdrawing electron density.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Reactant Class | Product Type |

| R-COO⁻ | Carboxylic Acid | Pentafluorophenacyl Ester |

| R-O⁻ | Alcohol/Phenol (B47542) | Pentafluorophenacyl Ether |

| R-S⁻ | Thiol | Pentafluorophenacyl Thioether |

| R₂NH | Amine | Pentafluorophenacyl Amine |

| CN⁻ | Cyanide | Pentafluorophenacyl Nitrile |

These reactions are fundamental to its use as a derivatizing agent, converting analytes into stable, easily detectable forms. nih.govresearchgate.net For example, fatty acids can be converted to their pentafluorobenzyl esters for analysis by NICI-GC/MS. sigmaaldrich.com

The pentafluorophenyl group (C₆F₅) is not merely a passive spectator in the molecule's reactions; it plays a crucial role in modulating its reactivity and the properties of its derivatives.

Electron-Withdrawing Effect : Fluorine is the most electronegative element, and the five fluorine atoms on the phenyl ring exert a powerful inductive electron-withdrawing effect. This effect enhances the electrophilicity of the carbonyl carbon and, consequently, the adjacent methylene (B1212753) carbon, making the compound highly susceptible to nucleophilic attack. pdx.edu

Enhanced Leaving Group Ability : The electron-withdrawing nature of the ring stabilizes the transition state of the Sₙ2 reaction, further increasing the reaction rate compared to non-fluorinated analogues.

Properties of Derivatives : The C₆F₅ group imparts unique properties to the resulting derivatives. It is a strong electrophore, meaning it has a high affinity for capturing electrons. This property is the basis for its utility in highly sensitive analytical methods like electron-capture negative-ion chemical ionization in GC-MS. nih.govresearchgate.net

Ring Reactivity : While substitution at the bromomethyl group is most common, the pentafluorophenyl ring itself can participate in reactions under certain conditions. Studies have shown that strong nucleophiles can displace one of the fluorine atoms on the ring, typically at the para position, in a process known as nucleophilic aromatic substitution. acs.org An anomalous reaction with hexamethylenetetramine resulted in an unexpected cyclization involving the displacement of a fluorine atom from the ring. acs.orgacs.org

Table 2: Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₂BrF₅O |

| Molecular Weight | 289.00 g/mol |

| CAS Number | 5122-16-7 thermofisher.com |

| Appearance | Crystalline Solid |

| Primary Reactivity | Nucleophilic Substitution lookchem.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-1-(2,3,4,5,6-pentafluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrF5O/c9-1-2(15)3-4(10)6(12)8(14)7(13)5(3)11/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYHGZNFDGHGDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C1=C(C(=C(C(=C1F)F)F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379755 | |

| Record name | 2-Bromo-1-(pentafluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5122-16-7 | |

| Record name | 2-Bromo-1-(pentafluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Reaction Mechanisms and Mechanistic Studies Involving Pentafluorophenacyl Bromide

Nucleophilic Substitution Mechanisms

Nucleophilic substitution is a fundamental reaction class for pentafluorophenacyl bromide, where a nucleophile replaces the bromide leaving group. The reaction can proceed through different mechanistic pathways, primarily the Sₙ1 and Sₙ2 mechanisms. The predominant pathway is highly dependent on factors such as the substrate structure, the nucleophile's strength, and the solvent used. libretexts.org For α-haloketones like this compound, the adjacent carbonyl group exerts significant electronic effects that influence the rates and mechanisms of these reactions compared to simple alkyl halides.

The Sₙ1 (Substitution, Nucleophilic, Unimolecular) mechanism is a multi-step process characterized by the formation of a carbocation intermediate. The rate-determining step is the spontaneous, unimolecular dissociation of the leaving group (bromide ion) to form a carbocation. libretexts.orgbyjus.com

Step 1: Formation of the Carbocation (Rate-Determining) The C-Br bond in this compound cleaves, leaving a carbocation on the α-carbon.

Step 2: Nucleophilic Attack A nucleophile rapidly attacks the planar carbocation. This can occur from either face, which can lead to a racemic mixture if the carbon is a stereocenter. byjus.com

The feasibility of an Sₙ1 pathway is critically dependent on the stability of the carbocation intermediate. libretexts.org In the case of the α-keto carbocation that would be formed from this compound, two major electronic factors are at play:

Destabilization by the Carbonyl Group: The adjacent carbonyl group is strongly electron-withdrawing, which tends to destabilize a neighboring carbocation.

Stabilization by the Pentafluorophenyl Ring: The adjacent aromatic ring can potentially stabilize the carbocation through resonance, although the strongly electron-withdrawing nature of the fluorine atoms diminishes the electron-donating capacity of the ring.

Generally, tertiary alkyl halides are more prone to Sₙ1 reactions due to the stability of the resulting tertiary carbocations. spcmc.ac.in While the carbon bearing the bromine in this compound is secondary, the electronic destabilization from the carbonyl group makes the formation of the corresponding carbocation energetically unfavorable. Consequently, the Sₙ1 pathway is generally disfavored for α-haloketones unless conditions strongly promote ionization, such as the use of a highly polar, protic solvent and a very weak nucleophile. libretexts.orgamherst.edu

The Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. wikipedia.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile. amherst.edu A key feature of the Sₙ2 mechanism is the "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group, leading to an inversion of stereochemistry at the reaction center. masterorganicchemistry.com

The transition state of an Sₙ2 reaction involves a pentacoordinate carbon atom. wikipedia.org The rate of Sₙ2 reactions is highly sensitive to steric hindrance around the reaction center. spcmc.ac.inmasterorganicchemistry.com

Reactivity Order: Methyl > Primary > Secondary >> Tertiary (unreactive). spcmc.ac.in

This compound has a secondary carbon center. While this is slower to react than a primary center, it is not prohibitively hindered. masterorganicchemistry.com More importantly, the electron-withdrawing carbonyl group increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. This electronic activation often leads to α-haloketones being significantly more reactive in Sₙ2 reactions than corresponding alkyl halides. Therefore, the Sₙ2 pathway is a common and favorable mechanism for reactions of this compound, particularly with strong nucleophiles in polar aprotic solvents. amherst.edu

The choice of solvent has a profound impact on the rate and mechanism of nucleophilic substitution reactions by stabilizing or destabilizing reactants, intermediates, and transition states. amherst.edulibretexts.org

Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) have acidic protons and are capable of hydrogen bonding. libretexts.org

Effect on Sₙ1: They strongly solvate both the cation and the anion formed during ionization, stabilizing the carbocation intermediate and the leaving group. This lowers the energy barrier for the rate-determining step, thus accelerating Sₙ1 reactions. libretexts.orgbyjus.comlibretexts.org

Effect on Sₙ2: By forming hydrogen bonds with the nucleophile, they create a "solvent cage" that lowers the nucleophile's energy and reactivity, which can slow down Sₙ2 reactions. libretexts.orgblogspot.com

Polar Aprotic Solvents: These solvents (e.g., acetone (B3395972), DMSO, DMF) lack acidic protons and cannot act as hydrogen bond donors. blogspot.com

Effect on Sₙ1: They are less effective at stabilizing carbocation intermediates compared to protic solvents, thus disfavoring the Sₙ1 pathway.

Effect on Sₙ2: They solvate the accompanying cation of the nucleophile but leave the nucleophilic anion relatively "naked" and highly reactive. This significantly accelerates Sₙ2 reactions. blogspot.com Using a solution of sodium iodide in acetone is a classic method to promote Sₙ2 reactions. amherst.edu

The influence of the solvent on the reaction pathway of this compound can be summarized in the following table.

| Solvent Type | Example Solvents | Effect on Sₙ1 Pathway | Effect on Sₙ2 Pathway | Favored Mechanism |

|---|---|---|---|---|

| Polar Protic | Water (H₂O), Ethanol (EtOH) | Stabilizes carbocation and leaving group; Accelerates reaction. libretexts.orglibretexts.org | Solvates and deactivates nucleophile; Slows reaction. blogspot.com | Sₙ1 (if carbocation can form) |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Does not effectively stabilize carbocation; Disfavors reaction. | Leaves nucleophile "naked" and reactive; Accelerates reaction. blogspot.com | Sₙ2 |

SN2 Reaction Pathways

Radical Reaction Pathways

Beyond ionic pathways, this compound can also engage in reactions involving radical intermediates. These reactions are typically initiated by light (photolysis) or a radical initiator, leading to the homolytic cleavage of the carbon-bromine bond.

A free radical is a neutral, electron-deficient species with an unpaired electron. libretexts.org The initiation step in radical reactions involving this compound is the homolytic cleavage of the weak C-Br bond to produce a bromine radical and a pentafluorophenacyl radical.

Initiation: C₆F₅C(O)CH₂-Br → C₆F₅C(O)CH₂• + Br•

The stability of the resulting carbon-centered radical is a key factor in its formation and subsequent reactivity. Like carbocations, radicals are stabilized by adjacent alkyl groups and, more significantly, by resonance. libretexts.org The pentafluorophenacyl radical is stabilized by resonance delocalization of the unpaired electron onto both the carbonyl group and the pentafluorophenyl ring. This stabilization makes its formation more facile than that of a simple alkyl radical. masterorganicchemistry.com

Once formed, this radical intermediate can participate in various propagation steps, such as abstracting a hydrogen atom from another molecule or adding to an alkene, leading to the formation of new C-C or C-H bonds.

While this compound is itself a brominated compound, the bromine radical (Br•) generated from its homolytic cleavage can act as a potent agent in further reactions. Bromine radicals are known to be effective hydrogen atom abstractors, facilitating the C-H activation of other substrates in a process that can be considered a form of oxidative bromination or, more accurately, a radical chain bromination. researchgate.net

A typical propagation cycle could involve:

Hydrogen Abstraction: The bromine radical abstracts a hydrogen atom from a substrate (R-H), forming hydrogen bromide and a new substrate radical (R•). Br• + R-H → H-Br + R•

Bromine Transfer: The substrate radical (R•) reacts with a molecule of this compound to form the brominated product (R-Br) and regenerate the pentafluorophenacyl radical, which continues the chain. R• + C₆F₅C(O)CH₂Br → R-Br + C₆F₅C(O)CH₂•

This type of radical chain process allows this compound to act as a bromine atom transfer reagent. Such reactions are instrumental in the functionalization of alkanes and the benzylic bromination of alkylbenzenes, where the selectivity is driven by the stability of the radical intermediate formed from the substrate. masterorganicchemistry.com Furthermore, radical intermediates generated from aryl halides can participate in photocatalytic coupling reactions, suggesting that the pentafluorophenacyl radical could be involved in complex, light-mediated transformations. nih.gov

Formation and Reactivity of Radical Intermediates

Anomalous Reactions and Unforeseen Product Formation

While this compound is a versatile reagent in organic synthesis, its reactions can sometimes deviate from expected pathways, leading to unusual and complex molecular structures. These anomalous reactions provide valuable insights into the interplay of electronic effects, steric hindrance, and reaction conditions.

The reaction of this compound with hexamethylenetetramine (also known as hexamine) is a notable instance of anomalous behavior, particularly when contrasted with the standard Delépine synthesis. acs.orgresearchgate.net The Delépine reaction typically involves the reaction of an alkyl halide with hexamine to form a quaternary ammonium (B1175870) salt, which is then hydrolyzed in acidic alcohol to yield a primary amine. acs.org

However, the condensation of this compound with hexamine in chloroform (B151607) does not yield the expected simple, colorless quaternary salt. Instead, it produces a fluorescent, yellow crystalline salt. acs.org Subsequent hydrolysis with methanolic hydrochloric acid fails to cleave the adduct to the corresponding amine, merely resulting in an anion exchange from bromide to chloride. acs.org This indicates the formation of a significantly more stable and complex structure than anticipated by the Delépine pathway. acs.orgresearchgate.net The reaction involves not only the quaternization of a hexamine nitrogen but also an intramolecular nucleophilic attack on the electron-deficient pentafluorophenyl ring, resulting in the elimination of an ortho-fluorine atom. acs.orgresearchgate.net

The proposed mechanism for this transformation suggests a cascade of events initiated by the formation of the initial quaternary ammonium salt. This is followed by a series of rearrangements, leading to the intricate final product. researchgate.netresearchgate.netscispace.com This deviation from the normal Delépine synthesis highlights the unique reactivity imparted by the strongly electron-withdrawing pentafluorophenyl group.

The anomalous reaction between this compound and hexamine is proposed to proceed through two Stevens-type rearrangements. researchgate.netresearchgate.netscispace.com A Stevens rearrangement is a type of chemical reaction involving the migration of an alkyl or aryl group from a quaternary ammonium salt to an adjacent carbon atom of a ylide intermediate.

The final product of this anomalous reaction was identified as tetrafluorobenzo[b]-1,3,5,7-tetraazatetracyclo-[7.3.1.13,7.15,9.01,9]tetradecan-10-one . researchgate.netscispace.comlookchem.com The definitive structural elucidation of this complex, fluorescent compound required a comprehensive analytical approach, relying heavily on multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. acs.orgresearchgate.netresearchgate.net

Detailed spectroscopic studies were crucial in piecing together the molecular framework:

¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra were used to identify the number and connectivity of hydrogen, carbon, and fluorine atoms, confirming the loss of one fluorine atom and the significant structural reorganization. acs.org

¹⁵N NMR spectroscopy provided direct evidence for the nature and environment of the four nitrogen atoms within the fused-ring system. researchgate.net

The ultimate confirmation of the structure was achieved through a complete X-ray crystallographic analysis, which provided precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms, validating the structure proposed from the mechanistic and spectroscopic data. acs.orgresearchgate.net

| Nucleus | Chemical Shift (δ, ppm) | Assignment/Notes |

|---|---|---|

| ¹³C | 194.9 | Carbonyl Carbon (C=O) |

| ¹³C | 75.2 | Methylene (B1212753) Carbon |

| ¹³C | 73.7 | Methylene Carbon |

| ¹³C | 71.1 | Methylene Carbon |

| ¹³C | 69.5 | Methylene Carbon |

| ¹³C | 59.3 | Methine Carbon |

| ¹⁹F | -143.2 | Aromatic Fluorine |

| ¹⁹F | -147.1 | Aromatic Fluorine |

| ¹⁹F | -163.2 | Aromatic Fluorine (shows ¹H-¹⁹F coupling) |

| ¹⁹F | -176.0 | Aromatic Fluorine |

Reactions with Hexamethylenetetramine

Catalytic Aspects in Reactions with this compound

Catalysis is fundamental to modern organic synthesis, enabling reactions to proceed with greater speed, under milder conditions, and with higher selectivity. uobabylon.edu.iqtopsoe.com In reactions involving this compound, catalysts play a critical role in enhancing reaction efficiency and directing the transformation towards a specific, desired product over other potential outcomes. byjus.com

The primary function of a catalyst is to increase the rate of a chemical reaction by providing an alternative reaction pathway with a lower activation energy, without being consumed in the process. uobabylon.edu.iqtopsoe.com This increase in rate translates to higher reaction efficiency, allowing transformations to be completed in less time and often at lower temperatures.

Selectivity is the ability of a catalyst to favor the formation of a particular product when multiple reaction pathways are possible. byjus.com This is crucial in complex syntheses to maximize the yield of the desired compound and minimize the formation of unwanted byproducts, which simplifies purification and reduces waste.

For a substrate like this compound, which possesses multiple reactive sites (the bromomethyl group, the carbonyl group, and the pentafluorophenyl ring), catalytic control is essential. For instance:

Lewis acid catalysts , such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃), are used in Friedel-Crafts reactions. They can activate the substrate to promote electrophilic substitution on the aromatic ring. chemguide.co.uk

Transition metal catalysts , particularly those based on palladium (Pd) or nickel (Ni), are instrumental in cross-coupling reactions (e.g., Suzuki, Hiyama, Sonogashira). mdpi.com These catalysts can selectively activate the C-Br bond, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds with high precision. mdpi.comuni-regensburg.de

Photoredox catalysts , often used in conjunction with nickel catalysts, can enable the formation of C(sp³)-C(sp³) bonds under visible light, using alkyl bromides as coupling partners. uni-regensburg.de

The mechanistic role of a catalyst is defined by how it interacts with the reactants to facilitate the chemical transformation.

In Lewis acid catalysis , such as a Friedel-Crafts acylation, the catalyst (e.g., AlCl₃) functions as an electron-pair acceptor. It coordinates to the carbonyl oxygen of the pentafluorophenacyl group, which enhances the electrophilicity of the aromatic ring, making it more susceptible to attack by other aromatic nucleophiles. chemguide.co.uk

In transition metal-catalyzed cross-coupling reactions , the mechanism is typically a catalytic cycle involving the metal center. For a palladium-catalyzed reaction involving this compound, a general cycle would include:

Oxidative Addition : The C(sp³)-Br bond of this compound adds to the low-valent metal catalyst (e.g., Pd(0)), forming a new organometallic complex (e.g., an alkyl-Pd(II)-bromide). mdpi.com

Transmetalation (in reactions like Suzuki or Hiyama): A second nucleophilic partner, typically an organoboron or organosilicon compound, transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated as the final product. This step regenerates the initial low-valent catalyst, allowing it to re-enter the catalytic cycle. uni-regensburg.de

In dual photoredox-nickel catalysis , a photocatalyst absorbs visible light and engages in a single-electron transfer (SET) process. This can interact with a nickel catalyst and the alkyl bromide substrate to generate radical intermediates, which then participate in the nickel-mediated cross-coupling cycle to form the final product. uni-regensburg.de This approach avoids the need for harsh conditions and expands the scope of possible coupling partners.

Iv. Analytical Applications and Derivatization Strategies of Pentafluorophenacyl Bromide

Derivatization for Enhanced Chromatographic Analysis

Derivatization with pentafluorophenacyl bromide transforms polar, non-volatile, or poorly detectable analytes into derivatives with significantly improved analytical characteristics. The reaction involves a nucleophilic substitution where a nucleophile from the target analyte displaces the bromide ion on the phenacyl group of PFPaBr. The resulting pentafluorophenacyl esters or ethers are generally more volatile, less polar, and more responsive to specific detectors than the parent compounds. phenomenex.blogmdpi.comddtjournal.com This chemical modification addresses common challenges in chromatography, such as poor peak shape, inadequate retention, and low detector response. mdpi.comnih.gov

This compound is extensively utilized as a derivatization reagent in gas chromatography to facilitate the analysis of compounds that are otherwise difficult to measure using GC. mdpi.comddtjournal.com The derivatization process converts analytes into products that are more volatile and thermally stable, which are essential properties for successful GC analysis. mdpi.com This strategy has been successfully applied to the determination of various compounds, including fatty acids, halogenated phenols, and inorganic anions. ddtjournal.comnih.govnih.gov

A primary advantage of using this compound is the significant enhancement of the analyte's response to an Electron Capture Detector (ECD). The ECD is highly selective and sensitive towards electrophilic compounds, particularly those containing halogens. The pentafluorobenzyl group, with its five fluorine atoms, is a powerful electrophore. mdpi.comddtjournal.com When this group is attached to a target molecule, the resulting derivative becomes strongly electron-capturing. mdpi.comddtjournal.com This property allows for highly sensitive analysis, often reaching picogram or femtogram detection levels, making it ideal for trace analysis of environmental contaminants or endogenous substances in biological matrices. mdpi.comddtjournal.com

Research has demonstrated the utility of this compound derivatization for the trace-level determination of halogenated phenols in environmental samples. nih.gov After derivatization, the resulting pentafluorobenzyl esters can be quantified with high sensitivity using GC-MS with selected-ion monitoring, achieving detection limits in the low microgram per kilogram (µg/kg) range for sediment samples and nanogram per cubic meter (ng/m³) range for air samples. nih.gov

| Analyte | Matrix | Detection Limit |

|---|---|---|

| Chlorophenols | Air | 0.0033 - 0.0073 µg/m³ |

| Bromophenols | Air | 0.0033 - 0.0073 µg/m³ |

| Dichlorophenols | Air | 0.0033 - 0.0073 µg/m³ |

| Chlorophenols | Water | 0.0066 - 0.0147 µg/L |

| Bromophenols | Water | 0.0066 - 0.0147 µg/L |

| Dichlorophenols | Water | 0.0066 - 0.0147 µg/L |

| Chlorophenols | Sediment | 0.33 - 0.73 µg/kg |

| Bromophenols | Sediment | 0.33 - 0.73 µg/kg |

| Dichlorophenols | Sediment | 0.33 - 0.73 µg/kg |

While GC applications are common, this compound also finds utility in liquid chromatography (LC), particularly when coupled with mass spectrometry (LC-MS) or when enhanced UV detection is required. mdpi.comddtjournal.com For LC, derivatization is not primarily for increasing volatility but for improving chromatographic retention on reversed-phase columns and enhancing detector response. researchgate.net Many small, polar molecules like carboxylic acids exhibit poor retention on standard reversed-phase LC columns and may ionize poorly in mass spectrometry. nih.gov Converting them to larger, more hydrophobic pentafluorophenacyl esters improves their retention and ionization efficiency. mdpi.com

For analytes that lack a strong chromophore, achieving sensitive detection by UV-Vis detectors in LC can be challenging. This compound derivatization introduces the pentafluorobenzyl group, which is a strong chromophore that absorbs ultraviolet light. mdpi.comddtjournal.com This allows for the sensitive detection of the derivatized analytes. For instance, a method for analyzing perfluorinated carboxylic acids used a similar reagent, p-bromophenacyl bromide, to form phenacyl esters. These derivatives could be sensitively detected by UV at 260 nm, a capability the parent acids lack. nih.gov The principle is directly applicable to this compound, which provides a similar UV-absorbing moiety to the analyte.

| Analyte Class | Derivatizing Reagent | Key Enhancement | Detection Method | Reference |

|---|---|---|---|---|

| Perfluorocarboxylic Acids (PFCAs) | p-Bromophenacyl bromide | Introduced a UV-absorbing chromophore | LC-UV-ESI-MS/MS | nih.gov |

| Carboxylic Acids | Pentafluorobenzyl bromide | Improved ionization for mass spectrometry | LC-MS | mdpi.com |

| Carnitine and Acylcarnitines | Pentafluorophenacyl trifluoromethanesulfonate | Enabled separation and detection | HPLC-MS | researchgate.net |

| Novichok Hydrolysates | Pentafluorobenzyl bromide | Improved limit of detection by 1-2 orders of magnitude | LC-MS/MS | nih.gov |

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a highly sensitive technique, but it is selective for compounds that can undergo redox reactions. lcms.cz For analytes that are not electrochemically active, pre-column derivatization can be employed to introduce an electroactive moiety. lcms.cz This process involves covalently modifying the inert species with a molecule that can be oxidized or reduced at an electrode. lcms.cz While derivatization is a known strategy to render compounds active for ECD, the specific application of this compound for this purpose is not as extensively documented as its use for GC-ECD or LC-UV/MS. The principle remains that if an analyte is derivatized with a tag that is electroactive, its detection by LC-ECD becomes possible, thereby extending the utility of the detector to a wider range of molecules. nih.govlcms.cz

Liquid Chromatography (LC) Applications

Ultraviolet (UV) Detection Enhancement

Specific Analyte Derivatization in Biomedical and Environmental Research

The high reactivity and favorable detection characteristics of PFB-Br derivatives have led to the development of robust methods for quantifying trace levels of critical biomarkers and environmental pollutants.

PFB-Br is a preferred reagent for the analysis of carboxylic acids, converting them into their corresponding pentafluorobenzyl (PFB) esters. sigmaaldrich.comresearch-solution.com This reaction is typically performed under basic conditions, where a catalyst facilitates the nucleophilic attack of the carboxylate anion on the PFB-Br molecule, displacing the bromide ion. gcms.cz The resulting PFB esters exhibit improved chromatographic properties and are highly sensitive to detection by GC-MS, particularly with NCI, which can detect analytes at femtogram levels. nih.gov

The derivatization of fatty acids (FAs) with PFB-Br is a well-established method for comprehensive profiling in various biological matrices. rsc.orguniversiteitleiden.nlnih.gov This technique is applicable to a wide array of FAs, from volatile short-chain fatty acids (SCFAs) to very-long-chain fatty acids (up to C24). rsc.orguniversiteitleiden.nl

Research has focused on optimizing derivatization conditions to ensure high efficiency and reproducibility. One study on straight- and branched-chain SCFAs identified optimal conditions as a 90-minute reaction time at 60°C and a pH of 7. nih.gov This method successfully quantified eight different SCFAs in mouse feces with detection limits ranging from 0.244 to 0.977 µM and recovery rates between 55.7% and 97.9%. nih.gov Another approach for analyzing SCFAs in rat fecal samples utilized an in situ extraction and derivatization process with tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) as a phase-transfer catalyst alongside PFB-Br, achieving low limits of detection (LODs) of 5–24 ng/mL. rsc.org

For broader FA profiling, a method was developed to simultaneously quantify 44 FAs (C2–C24) in murine plasma and feces using PFB-Br derivatization followed by analysis on a GC-electron ionization-MS (GC-EI-MS) platform. rsc.org This demonstrated that the EI source can achieve sensitivity comparable to the more conventional CI source for PFB esters. rsc.org The analysis of medium- and long-chain FAs (C8 to C24) in blood samples is also commonly performed using PFB-Br derivatization coupled with GC-MS. universiteitleiden.nlnih.gov

Table 1: Research Findings on Fatty Acid Derivatization with PFB-Br

| Fatty Acid Range | Matrix | Analytical Method | Key Findings | Citation |

|---|---|---|---|---|

| Short-chain FAs (8 analytes) | Mouse Feces | GC-MS | LODs: 0.244–0.977 µM; Recoveries: 55.7–97.9%. Optimal derivatization at 60°C for 90 min. | nih.gov |

| Short-chain FAs | Rat Feces | GC-MS/MS | In situ derivatization with TBAHS. LODs: 5–24 ng/mL. | rsc.org |

| C2–C24 (44 analytes) | Murine Plasma & Feces | GC-EI-MS | Demonstrated comparable sensitivity to conventional CI platform for comprehensive FA profiling. | rsc.org |

| C8–C24 | Blood/Plasma | GC-MS | Established method for quantitative analysis of medium- and long-chain FAs. | universiteitleiden.nlnih.gov |

| Deuterated 18:2n-6 & 18:3n-3 | Rat Liver Homogenates | GC-NCI-MS | Detection limit below 10 femtograms; >1000 times more sensitive than positive CI with methyl esters. | nih.gov |

PFCAs are persistent environmental pollutants whose analysis can be challenging. While often analyzed by liquid chromatography, derivatization with PFB-Br enables their determination by GC-MS, offering a reliable alternative or confirmatory method. nih.govacs.org This approach converts the highly polar PFCAs into their more volatile PFB esters.

A study detailing the simultaneous determination of seven PFCAs in tap water demonstrated the effectiveness of this strategy. nih.gov The derivatization was optimized using potassium carbonate (K₂CO₃) as a base, with the reaction proceeding under controlled temperature and time. nih.gov After solid-phase extraction, the method achieved very low LODs and limits of quantitation (LOQs), ranging from 0.1 to 0.28 ng/L and 0.3 to 0.84 ng/L, respectively. nih.gov This high sensitivity makes the method suitable for monitoring trace levels of PFCAs in aqueous environments. nih.gov Another method employing benzyl (B1604629) esterification for C8 to C14 PFCAs in dietary samples also reported low detection limits (0.3–10 pg/g) and high recoveries (90–98%). acs.org

Table 2: Research Findings on PFCA Derivatization with PFB-Br

| Analytes | Matrix | Analytical Method | Key Findings | Citation |

|---|---|---|---|---|

| 7 PFCAs | Tap Water | GC-MS | LODs: 0.1–0.28 ng/L; LOQs: 0.3–0.84 ng/L. Linearity range: 2–2000 ng/L. | nih.gov |

| C8–C14 PFCAs | Composite Dietary Samples | GC-ECNI-MS | LODs: 0.3–10 pg/g; Recoveries: 90–98%. | acs.org |

PFB-Br is an effective reagent for the derivatization of compounds containing hydroxyl groups, such as alcohols and phenols. gcms.cz The reaction converts the hydroxyl group into a PFB ether, which is less polar, more volatile, and highly responsive to electron capture detection. gcms.czresearch-solution.com This process is crucial for analyzing trace amounts of these compounds in complex matrices. The derivatization of the hydroxyl moiety enhances chromatographic separation and significantly improves ionization efficiency for mass spectrometry. science.gov

Direct derivatization of carbonyl compounds (aldehydes and ketones) with PFB-Br is not a standard analytical procedure. Instead, a structurally related reagent, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) , is widely and effectively used for this purpose. research-solution.comsigmaaldrich.comencyclopedia.pub PFBHA selectively reacts with the carbonyl group to form a stable PFB-oxime derivative. research-solution.commdpi.com This reaction introduces the electron-capturing pentafluorobenzyl moiety, enabling highly sensitive detection by GC-ECD or GC-MS, similar to the strategy for acids and phenols. nih.govresearchgate.net

The PFBHA derivatization is efficient for a variety of aldehydes and ketones and has been applied to diverse matrices, including beer and household products. nih.govresearchgate.net In the analysis of beer, derivatization with PFBHA (also abbreviated as PFBOA) at the sample's natural pH of approximately 4.5 was found to be favorable, with estimated detection limits for various carbonyls in the range of 0.01–1 µg/dm³. nih.gov For household products, a headspace GC/MS method using PFBHA derivatization and NCI detection proved to be highly selective and sensitive for measuring formaldehyde, acetaldehyde, and other carbonyls. researchgate.net

The derivatization of phenols with PFB-Br to form PFB ethers is a cornerstone technique for environmental monitoring. nih.govosti.gov This method is applied to a wide range of analytes, including phenol (B47542) itself and various chloro- and bromophenols, which are often priority pollutants. nih.govresearchgate.net The resulting PFB ether derivatives exhibit excellent chromatographic behavior and can be detected at very low concentrations using GC-MS or GC-ECD. nih.govosti.gov

An analytical method for quantifying chloro- and bromophenols in air, water, and sediment samples reported excellent performance. nih.gov After extraction and derivatization, the analysis by GC-MS with selected-ion monitoring achieved detection limits in the low ng/L range for water (0.0066–0.0147 µg/L) and µg/kg range for sediment (0.33–0.73 µg/kg). nih.gov The method demonstrated high recovery rates of over 90% from environmental samples. nih.govsigmaaldrich.com Another study analyzing 22 different phenols in natural water also reported recoveries of ≥80% for most compounds, with detection limits of 0.1 ppb for 1 L samples. osti.gov

Table 3: Research Findings on Phenol Derivatization with PFB-Br

| Analytes | Matrix | Analytical Method | Key Findings | Citation |

|---|---|---|---|---|

| Chloro-, bromo-, and dichlorophenols | Air, Water, Sediment | GC-MS | LODs: 0.0066–0.0147 µg/L (water), 0.33–0.73 µg/kg (sediment). Recoveries >90%. | nih.gov |

| Phenol and 21 chlorophenols | Natural Water | GC-ECD | LOD: 0.1 ppb. Recoveries ≥80% for most analytes. | osti.gov |

| 11 Phenols (incl. nitrophenols) | River Water | GC-NCI-MS | Optimized derivatization: 80°C for 5 h. LODs: 0.2–2 ng/L. | dss.go.th |

Compound Name Table

Short-, Medium-, and Long-Chain Fatty Acids

Inorganic Anions Derivatization (Nitrite, Nitrate (B79036), Cyanide)

This compound is extensively used for the sensitive detection of various inorganic anions present in biological and environmental samples. researchgate.netnih.gov The derivatization transforms these non-volatile anions into volatile PFP-esters, which are amenable to GC-MS analysis.

Nitrite (B80452) (NO₂⁻) and Nitrate (NO₃⁻): The analysis of nitrite and nitrate is crucial in many biological and environmental studies. nih.gov PFP-Br reacts with nitrite and nitrate in aqueous solutions, often with a water-miscible organic solvent like acetone (B3395972), to form their respective PFP derivatives. researchgate.netresearchgate.net Nitrite is converted to the PFB-nitro derivative (PFB-NO₂), while nitrate forms the PFB-nitrate ester (PFB-ONO₂). nih.govresearchgate.net These derivatives can be readily analyzed by GC-MS. Under NICI conditions, PFB-NO₂ primarily forms the nitrite ion, whereas PFB-ONO₂ generates the nitrate ion, allowing for their distinct detection. researchgate.net The use of stable isotope-labeled internal standards, such as [¹⁵N]nitrite and [¹⁵N]nitrate, ensures high accuracy in quantitative measurements. nih.gov

Cyanide (CN⁻): PFP-Br is also effective for the derivatization of cyanide. This application is vital for toxicological and environmental monitoring. The reaction leads to the formation of a PFP-cyanide derivative suitable for sensitive GC-based analysis. researchgate.netnih.gov

Organophosphates Derivatization

The derivatization of organophosphate compounds, particularly the dialkyl phosphate (B84403) (DAP), dialkyl thiophosphate (DATP), and dialkyl dithiophosphate (B1263838) (DADTP) metabolites of organophosphorus pesticides, is a key application of PFP-Br. nih.govmdpi.com Analyzing these metabolites serves as a biomarker for exposure to organophosphate pesticides. mdpi.com

In the early 1990s, methods were developed using PFP-Br to derivatize alkyl methylphosphonic acids like isopropyl methylphosphonic acid (IMPA) and pinacolyl methylphosphonic acid (PMPA), which are degradation products of nerve agents. mdpi.com The derivatization involves the alkylation of the acidic protons of the organophosphates. The reaction is typically carried out in an organic solvent such as acetonitrile (B52724) after sample cleanup. mdpi.com The resulting PFP esters of the phosphonic acids are then analyzed by GC-MS, often with negative ion chemical ionization, achieving low detection limits in complex matrices like urine, blood, and soil. mdpi.com

| Analyte Class | Example Analytes | Matrix | Detection Method | Reference |

| Alkyl Methylphosphonic Acids | EMPA, IMPA, PMPA | Serum, Blood, Aqueous, Soil | GC/NICI-MS, GC/NICI-MS-MS | mdpi.com |

| Phosphonic Acids | IMPA, PMPA, CMPA | Urine, Blood | GC-MS (EI and CI) | mdpi.com |

Amines, Amino Acids, and Peptides Derivatization

PFP-Br is a valuable reagent for derivatizing compounds containing amine and carboxylic acid functional groups, such as amino acids. researchgate.netactascientific.com The derivatization typically targets the carboxylic acid group via esterification. For amino acids, this results in the formation of PFP-esters. actascientific.com For instance, pyroglutamate (B8496135) (pGlu) can be converted to its pentafluorobenzyl ester (PFB-pGlu) by reacting with PFP-Br in aqueous acetone. researchgate.net

While PFP-Br primarily reacts with carboxylic acids, other reagents are often used for the amine group in a multi-step process to create a fully derivatized, volatile molecule. However, other PFP-containing reagents like pentafluorobenzyl chloroformate (PFBCF) have been developed for a one-step derivatization of amino acids at room temperature, where both the amino and carboxylic acid groups are modified, creating derivatives detectable at the femtomole level. nih.gov

Sulfonamides and Thiols Derivatization

The reactivity of this compound extends to sulfur-containing functional groups, making it suitable for the analysis of thiols and potentially sulfonamides.

Thiols (Sulfhydryl Compounds): Thiols are known to be challenging to analyze due to their reactivity and low concentrations in complex samples like beer. nih.gov PFP-Br is used in an automated on-fiber derivatization (OFD) approach coupled with headspace solid-phase microextraction (HS-SPME) and GC-tandem mass spectrometry (GC-MS/MS). nih.gov This method has been successfully applied to quantify hop-derived varietal thiols, such as 4-mercapto-4-methyl-2-pentanone (B33688) (4MMP) and 3-mercapto-1-hexanol (B33394) (3MH), in beer at ng/L levels. nih.gov PFP-Br reacts with the sulfhydryl group to form a stable, detectable derivative. actascientific.com

Sulfonamides: While direct derivatization of the sulfonamide group itself by PFP-Br is less commonly documented in the provided sources, the presence of other reactive groups (like amines or phenols) within a sulfonamide drug molecule could potentially be targeted by PFP-Br or other PFP reagents for analysis.

Optimization of Derivatization Protocols

Achieving complete and reproducible derivatization is critical for accurate quantitative analysis. sigmaaldrich.com The optimization of reaction parameters such as solvent, temperature, and time is therefore essential. sigmaaldrich.commdpi.com

Solvent Selection and Reaction Media (Aqueous, Non-Aqueous, Homogeneous)

The choice of solvent is a critical factor that influences reaction efficiency. PFP-Br derivatizations can be performed under various conditions:

Non-Aqueous Systems: Water-free organic solvents, such as acetonitrile, are frequently used, particularly for analytes that are soluble in organic media. researchgate.net This is common in methods involving a liquid-liquid extraction step to isolate analytes from an aqueous matrix before derivatization. mdpi.com

Aqueous Systems: PFP-Br can be used directly in aqueous samples like plasma or urine. researchgate.net This simplifies sample preparation by avoiding extraction steps.

Homogeneous Phase: To facilitate the reaction between the water-soluble analyte and the less water-soluble PFP-Br, a homogeneous reaction medium is often created. This is typically achieved by adding a water-miscible organic solvent, such as acetone, to the aqueous sample. researchgate.netnih.gov An acetone-to-aqueous sample volume ratio of 4:1 has been shown to enable derivatization in a homogenous phase. researchgate.net

Temperature and Time Optimization

Reaction temperature and duration are interdependent parameters that must be carefully optimized to drive the derivatization to completion without causing degradation of the analyte or the resulting derivative. sigmaaldrich.commdpi.com

Analyte-Dependent Conditions: Different analytes require different optimal conditions. For example, the derivatization of nitrite with PFP-Br is rapid, with an optimum time of just 5 minutes at 50°C. nih.govresearchgate.net In contrast, the derivatization of nitrate is much slower, requiring 60 minutes at 50°C to achieve a sufficient yield. nih.govresearchgate.netresearchgate.net For some analytes, like certain sterically hindered carboxylic acids, reactions may require hours at elevated temperatures to reach completion. sigmaaldrich.com

Compromise for Multi-Analyte Methods: When analyzing multiple compounds with different reaction kinetics simultaneously, a compromise in conditions is often necessary. For the combined analysis of nitrite and nitrate, a reaction at 50°C for 60 minutes is often used. While this may lead to some hydrolytic loss of the more reactive nitrite derivative, the use of stable-isotope labeled internal standards compensates for this, ensuring accurate quantification. nih.gov

Higher Temperatures for Challenging Analytes: For particularly stable or sterically hindered molecules, higher temperatures may be required. For example, the derivatization of methylmalonic acid with PFP-Br was performed by heating at 80°C for 60 minutes to form the desired derivative. mdpi.com

The table below summarizes optimization parameters for different derivatization reactions.

| Analyte | Reagent | Solvent/Medium | Temperature (°C) | Time (min) | Reference |

| Nitrite | PFP-Br | Aqueous Acetone | 50 | 5 | nih.govresearchgate.net |

| Nitrate | PFP-Br | Aqueous Acetone | 50 | 60 | nih.govresearchgate.netresearchgate.net |

| Methylmalonic Acid | PFP-Br | Acetone | 80 | 60 | mdpi.com |

| Phenols (from OPs) | CAX-B | Acetonitrile | 50 | 30 | mdpi.com |

| Metabolites (general) | MSTFA | Pyridine | 30 | 30 | mdpi.comnih.gov |

Catalytic Enhancement of Derivatization Reactions

The efficiency and rate of derivatization reactions involving this compound (PFB-Br) can be significantly improved through the use of catalysts. These catalysts facilitate the nucleophilic substitution reaction, where a nucleophilic functional group on the analyte molecule displaces the bromide ion from the PFB-Br reagent. This enhancement is particularly crucial when dealing with weakly nucleophilic analytes or when aiming for faster reaction times and milder conditions to preserve the integrity of thermally labile compounds.

Organic bases are a predominant class of catalysts used in PFB-Br derivatization. mdpi.com They function by deprotonating the analyte, thereby increasing its nucleophilicity and facilitating its attack on the electrophilic methylene (B1212753) carbon of PFB-Br. A commonly employed catalyst is the organic base N,N-diisopropylethylamine, also known as Hünig's base. mdpi.com For instance, in the analysis of methylmalonic acid (MMA), the presence of N,N-diisopropylethylamine as a catalyst during derivatization with PFB-Br at 80°C not only leads to the expected dipentafluorobenzyl ester but also promotes the substitution of a C-H acidic proton, resulting in a unique tripentafluorobenzyl derivative. mdpi.com This demonstrates the catalyst's role in driving the reaction toward exhaustive derivatization. mdpi.com Such organic bases are frequently used for the derivatization of mid- and long-chain carboxylic acids, including fatty acids and prostaglandins, typically in anhydrous acetonitrile under mild heating. mdpi.com

Another catalytic strategy involves phase-transfer catalysis, which is essential for reactions occurring in biphasic systems (e.g., an aqueous sample and an organic solvent containing the reagent). Catalysts like crown ethers can be employed to shuttle the deprotonated analyte from the aqueous phase to the organic phase where the water-insoluble PFB-Br reagent resides. This approach enhances the reaction rate by overcoming the phase barrier between the reactants. libretexts.org While detailed examples with PFB-Br are specific, the principle is demonstrated in the derivatization of fatty acids with the similar reagent p-bromophenacyl bromide, where a crown ether catalyst was used to facilitate the formation of phenacyl esters. libretexts.org The selection of a catalyst is critical and depends on the analyte's nature, the solvent system, and the analytical goals.

Table 1: Catalysts in this compound Derivatization

| Catalyst Type | Example Catalyst | Analyte Class | Purpose | Reference |

|---|---|---|---|---|

| Organic Base | N,N-Diisopropylethylamine | Carboxylic Acids | Increases nucleophilicity of analyte | mdpi.com |

| Phase-Transfer Catalyst | Crown Ethers | Carboxylic Acids | Facilitates inter-phase transport of analyte | libretexts.org |

Post-Derivatization Sample Preparation and Extraction

Following the derivatization reaction, a crucial sample preparation step is required to remove excess unreacted this compound, the catalyst, and other matrix components that could interfere with subsequent chromatographic analysis. sigmaaldrich.comnih.gov This cleanup process enhances the sensitivity and reliability of the analytical method and protects the analytical instrumentation. sigmaaldrich.com The primary strategies employed are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov

Liquid-Liquid Extraction (LLE)

LLE is a common technique used to isolate the PFB derivatives from the reaction mixture. This method leverages the difference in solubility of the derivatized, now more nonpolar, analyte and the more polar unreacted reagents and byproducts. Typically, after the derivatization in a solvent like acetone or acetonitrile, the mixture is partitioned between an aqueous phase and an immiscible organic solvent. The PFB derivatives, being significantly less polar than their parent molecules, preferentially move into the organic phase. For example, in the analysis of halogenated phenols, the pentafluorobenzyl ether derivatives are extracted from the reaction mixture into hexane (B92381) prior to GC/MS analysis. nih.gov The organic layer containing the purified derivatives is then collected, concentrated by evaporating the solvent, and reconstituted in a small volume of a suitable solvent for injection into the analytical instrument. mdpi.comnih.gov

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and efficient sample cleanup technique analogous to liquid chromatography. sigmaaldrich.comchromatographyonline.com It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The choice of sorbent is critical and depends on the properties of the analyte and the interfering substances. chromatographyonline.com

The general SPE process for post-derivatization cleanup involves four steps:

Conditioning: The SPE sorbent is washed with a solvent to remove impurities and activate the stationary phase. chromatographyonline.com

Loading: The reaction mixture is passed through the cartridge. The nonpolar PFB derivative is retained on the sorbent, while polar impurities and excess reagents pass through and are discarded.

Washing: The cartridge is rinsed with a weak solvent to remove any remaining interferences without dislodging the analyte of interest.

Elution: A strong organic solvent is used to disrupt the interactions between the PFB derivative and the sorbent, eluting the purified analyte for analysis.

For PFB derivatives, which are nonpolar, a reversed-phase SPE sorbent such as C8 or C18 is typically used. chromatographyonline.com These sorbents retain nonpolar compounds from a polar matrix via van der Waals forces. chromatographyonline.com In some cases, sorbents with phenyl functional groups can be used to provide additional selectivity through π-π interactions with the pentafluorophenyl ring of the derivative. phenomenex.com For highly specific applications, such as the analysis of mycotoxins, immunoaffinity columns—a form of SPE using antibodies as the sorbent—can be used for sample cleanup prior to derivatization, ensuring an exceptionally clean extract for the reaction. lcms.cz

In some methods, a simple evaporation and reconstitution step serves as the primary cleanup. After the reaction is complete, the solvent and excess volatile reagents are removed under a stream of nitrogen. The non-volatile, derivatized analyte residue is then redissolved in a solvent, such as toluene, that is compatible with the chromatographic system. mdpi.com

Table 2: Post-Derivatization Cleanup Techniques

| Technique | Principle | Typical Application | Example | Reference |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible solvents based on polarity. | Isolation of derivatives from aqueous/polar reaction media. | PFB-derivatives of halogenated phenols extracted into hexane. | nih.gov |

| Solid-Phase Extraction (SPE) | Selective retention of derivatives on a solid sorbent. | Cleanup of complex samples; removal of matrix interferences. | Use of reversed-phase (C18) or Phenyl sorbents to retain PFB derivatives. | chromatographyonline.comphenomenex.com |

| Solvent Evaporation/Reconstitution | Removal of volatile reagents and solvent. | Simpler sample matrices where LLE or SPE is not required. | Evaporation under nitrogen and reconstitution in toluene. | mdpi.com |

V. Applications in Chemical Biology and Advanced Materials

Utilization in Proteomics and Metabolomics Research

In the fields of proteomics and metabolomics, the analysis of small molecules is fundamental. Many endogenous metabolites, such as carboxylic acids, are not inherently volatile and thus require chemical modification before they can be analyzed by gas chromatography-mass spectrometry (GC-MS). qut.edu.au Pentafluorophenacyl bromide is a versatile derivatizing agent that converts non-volatile analytes into thermally stable and volatile derivatives suitable for GC-MS analysis. scispace.comtandfonline.com The resulting pentafluorobenzyl (PFB) esters or ethers are highly responsive to sensitive detection techniques like electron-capture negative-ion chemical ionization (EC-NICI), which allows for the detection of analytes at very low concentrations. scispace.comtandfonline.com

The high sensitivity afforded by PFB-Br derivatization makes it an invaluable tool for biomarker discovery and profiling, where minute changes in metabolite concentrations can signify different physiological or pathological states. tandfonline.com This process enables the precise quantification of specific molecules that serve as indicators of health or disease.

A key application is the measurement of methylmalonic acid (MMA), an important biomarker for diagnosing vitamin B12 deficiency. core.ac.uk Researchers have developed a stable-isotope dilution GC-MS method where MMA is derivatized with PFB-Br. This technique is sensitive enough to reliably quantify MMA concentrations as low as 17 nM in human urine. core.ac.uk Another significant application is the analysis of inorganic anions like nitrate (B79036) and nitrite (B80452), which are crucial metabolites of nitric oxide and are involved in numerous signaling pathways. scispace.comitu.edu.tr PFB-Br reacts with these anions to form PFB-NO₂ and PFB-ONO₂, respectively, allowing for their accurate measurement in biological fluids. itu.edu.tr

| Biomarker | Associated Condition / Significance | Biological Sample | Reference |

|---|---|---|---|

| Methylmalonic Acid (MMA) | Vitamin B12 Deficiency | Urine, Plasma | core.ac.uk |

| Nitrate (NO₃⁻) | Nitric Oxide Metabolism, Cardiovascular Health | Urine, Plasma, Saliva | tandfonline.comitu.edu.tr |

| Nitrite (NO₂⁻) | Nitric Oxide Metabolism, Vasodilation | Urine, Plasma, Saliva | tandfonline.comitu.edu.tr |

| Carboxylic Acids | General Metabolic Profiling | General | |

| Thiols | Redox State, Oxidative Stress | General |

Metabolomics studies can be broadly categorized as targeted or untargeted. Untargeted metabolomics aims to identify and quantify as many metabolites as possible in a sample to generate a broad metabolic snapshot. In contrast, targeted metabolomics focuses on the precise measurement of a specific, pre-defined group of metabolites, often to test a particular hypothesis or validate potential biomarkers. core.ac.uk

The use of this compound is a quintessential example of a targeted metabolomics strategy. The derivatization reaction is highly specific for certain functional groups, primarily carboxylic acids, thiols, and some anions. scispace.com This specificity allows researchers to selectively isolate and quantify particular classes of compounds from a complex biological matrix. For example, a targeted method using PFB-Br derivatization was developed specifically for the quantitative analysis of MMA, demonstrating its power in hypothesis-driven research. core.ac.uk This targeted approach ensures high accuracy and sensitivity for the selected analytes, which is crucial for clinical diagnostic development and biomarker validation. tandfonline.comcore.ac.uk

The robustness of PFB-Br derivatization chemistry allows for its application across a range of biological samples, each presenting a unique analytical challenge. The ability to detect biomarkers in easily accessible fluids like urine and saliva is particularly advantageous for developing non-invasive diagnostic tests. The literature provides detailed accounts of PFB-Br being successfully used for the analysis of metabolites in several types of human biological samples.

Urine: PFB-Br has been used to develop and validate a GC-MS method for measuring methylmalonic acid in human urine. core.ac.uk It is also routinely used to quantify nitrate and nitrite in urine samples. itu.edu.tr

Plasma: The reagent is effective for analyzing metabolites in blood plasma. Methods for the quantitative analysis of MMA and inorganic anions in plasma have been established. tandfonline.comcore.ac.uk

Saliva: PFB-Br has been noted as a suitable derivatizing agent for the analysis of various anions in saliva. scispace.comtandfonline.com

While its use is well-documented for urine, plasma, and saliva, specific applications for fecal samples were not prominent in the reviewed literature.

| Biological Sample | Application Confirmed | Reference |

|---|---|---|

| Plasma | Yes | tandfonline.comcore.ac.uk |

| Urine | Yes | core.ac.ukitu.edu.tr |

| Saliva | Yes | scispace.comtandfonline.com |

| Feces | Not explicitly documented |

Targeted and Untargeted Metabolomics Approaches

Functionalization of Polymeric Materials

Beyond biochemical analysis, the reactivity of this compound is harnessed in materials science for the synthesis and modification of polymers. Its ability to act as an alkylating agent allows for the introduction of the pentafluorobenzyl moiety into polymer structures, imparting new functionalities.

The precise control over chemical reactions, or chemo- and regioselectivity, is paramount in polymer synthesis to ensure well-defined materials. The pentafluorobenzyl group is involved in highly selective reactions. One such reaction is the para-fluoro-thiol reaction (PFTR), where a thiolate anion reacts with a pentafluorobenzyl group to selectively substitute the fluorine atom at the para position. scispace.com This provides a highly specific method for covalently linking thiol-containing molecules to a PFB-functionalized polymer backbone.

Furthermore, pentafluorobenzyl bromide has been used as a reagent in the synthesis of novel monomers that are subsequently polymerized. For instance, it was utilized in the synthesis of 3,5-bis(perfluorobenzyloxy)benzyl acrylate, a monomer later used to create specialized acrylate-containing polymers. It has also been employed in the synthesis of fluorinated polyethers, where it reacts with diphenol compounds to build the polymer chain. core.ac.uk These applications demonstrate its role in creating advanced polymers with tailored properties such as enhanced thermal stability and specific solubility profiles. core.ac.uk

Chelating polymers are macromolecules designed to bind metal ions, with applications in areas such as metal extraction, catalysis, and medical imaging. A common strategy for creating these materials involves the functionalization of a pre-existing polymer backbone with chelating ligands. One method to achieve this is through the alkylation of reactive groups on the polymer. tandfonline.com For example, a strategy has been described for synthesizing chelating polymers via the alkylation of 4-aminomethylpolystyrene. tandfonline.com

This compound is a potent alkylating agent. However, while alkylation is a known route to chelating polymers, direct and explicit examples of this compound being used for the primary purpose of synthesizing chelating polymers are not widely available in the surveyed scientific literature.

Chemo- and Regioselective Functionalization of Polymers

Development of Bioactive Compounds and Pharmaceuticals

This compound serves as a valuable reagent in the synthesis of complex organic molecules, including those with significant biological activity. Its utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution. This dual reactivity allows for its use in constructing the carbon skeleton of various compounds.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and are present in a vast number of pharmaceuticals. Phenacyl bromides, as a class, are recognized as versatile and efficient intermediates for synthesizing a wide array of heterocyclic systems. total-synthesis.com The pentafluorophenyl moiety in this compound can significantly influence reaction pathways and the properties of the resulting heterocyclic products.

Research has shown that this compound can react with various nucleophiles to form complex heterocyclic structures. A notable example is its reaction with hexamethylenetetramine. This reaction does not follow the expected path of a simple Delepine reaction but instead results in an anomalous pathway, yielding a novel heterocyclic product. jocpr.com This highlights the unique reactivity imparted by the polyfluorinated aromatic ring.

Table 1: Example of Heterocyclic Synthesis using this compound

| Reactant 1 | Reactant 2 | Key Product | Product Class | Reference |

|---|---|---|---|---|

| This compound | Hexamethylenetetramine | 3,5-Bis(pentafluorobenzoyl)-1,3,5-triazacyclohexane | Triazacyclohexane | jocpr.com |

This interactive table summarizes a specific synthesis of a heterocyclic compound.

While α-haloketones like this compound are important building blocks in pharmaceutical synthesis, their specific role as a direct intermediate in the commercial synthesis of every drug must be verified through established literature.

Pinaverium Bromide: Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker, primarily used for irritable bowel syndrome. nih.gov A review of the common synthesis routes reveals that the key quaternization step to produce the final active pharmaceutical ingredient typically involves the reaction of a morpholine (B109124) derivative with 2-bromo-4,5-dimethoxybenzyl bromide . google.comchemicalbook.com The literature does not widely report the use of this compound for this specific transformation.

Table 2: Common Synthesis of Pinaverium Bromide

| Intermediate 1 | Intermediate 2 | Product |

|---|---|---|

| (1S,2S,5S)-4-[2-[2-(6,6-DiMethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]Morpholine | 2-Bromo-4,5-dimethoxybenzyl bromide | Pinaverium Bromide |

This interactive table shows the commonly cited reactants for the final step in Pinaverium Bromide synthesis. google.comchemicalbook.com

Aclidinium (B1254267) Bromide: Aclidinium bromide is a long-acting, inhaled muscarinic antagonist used in the management of chronic obstructive pulmonary disease (COPD). nih.gov Published synthesis methods for aclidinium bromide describe a multi-step process. A common route involves the esterification of (R)-quinuclidinol, followed by a Grignard reaction with a thiophene (B33073) derivative, and finally, quaternization of the nitrogen atom with 3-phenoxypropyl bromide. google.com There is no evidence in the reviewed patent literature of this compound being used as a key intermediate in this synthesis pathway. google.com

Vi. Future Directions and Emerging Research Areas

Development of Novel Derivatization Reagents with Enhanced Selectivity

The core utility of pentafluorophenacyl bromide lies in its function as a derivatization agent, transforming analytes into forms that are more suitable for chromatographic analysis and mass spectrometric detection. researchgate.netnih.gov Future research is focused on synthesizing new derivatization reagents based on the pentafluorophenacyl scaffold to achieve even greater selectivity for specific functional groups. The aim is to develop reagents that can target and react with particular classes of compounds within complex biological or environmental matrices, thereby reducing sample cleanup and improving analytical accuracy. greyhoundchrom.com

The development of these novel reagents often involves modifying the reactive bromide group or altering the pentafluorophenyl ring to fine-tune reactivity and chromatographic behavior. libretexts.org This allows for the targeted analysis of a wide array of compounds, including carboxylic acids, alcohols, thiols, and sulfonamides. libretexts.org

Table 1: Examples of Derivatization Reactions and Target Analytes

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Analytical Advantage |

|---|---|---|---|

| This compound | Carboxylic Acids | Pentafluorophenacyl esters | Enhanced GC-MS detection nih.gov |

| Pentafluorobenzyl bromide | Phenols, Thiols | Pentafluorobenzyl ethers/thioethers | Increased volatility and electron capture response researchgate.netlibretexts.org |

| p-Bromophenacyl bromide | Carboxylic Acids | Phenacyl esters | Strong UV absorbance for HPLC libretexts.org |

Integration with Advanced Analytical Platforms (e.g., Ion Mobility MS)

The coupling of derivatization strategies with state-of-the-art analytical platforms is a significant area of growth. Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. waters.comnih.gov When this compound-derivatized compounds are analyzed by IM-MS, the additional dimension of separation provided by ion mobility can resolve isomeric and isobaric species that are indistinguishable by mass spectrometry alone. frontiersin.orgmdpi.com

This integration is particularly beneficial for the analysis of complex mixtures, such as those encountered in metabolomics and environmental analysis. bioanalysis-zone.comcopernicus.org The collision cross section (CCS) values obtained from IM-MS provide an additional layer of identification, enhancing the confidence in compound annotation. waters.com Research is ongoing to build comprehensive CCS libraries for pentafluorophenacyl derivatives to facilitate their routine identification in complex samples. waters.comresearchgate.net The use of advanced analytics platforms further aids in processing the large datasets generated by these techniques. upfrontoperations.com

Computational Chemistry and Mechanistic Predictions

Computational chemistry is becoming an indispensable tool for understanding and predicting the reactivity of this compound. nextmol.comjstar-research.com By employing quantum mechanical calculations, researchers can model the reaction pathways of derivatization reactions, including the bimolecular nucleophilic substitution (SN2) mechanism that is characteristic of this compound. acs.orgsciforum.net These theoretical studies provide insights into transition state energies, reaction kinetics, and the influence of solvents and catalysts on the reaction outcome. nih.govnih.govmdpi.com

Such predictions can guide the rational design of new derivatization reagents and optimize reaction conditions for improved efficiency and selectivity. nih.gov For instance, computational models can help to understand anomalous reactions or predict the feasibility of derivatizing novel classes of compounds. acs.orgnih.gov This predictive power accelerates the development of new analytical methods and reduces the need for extensive empirical experimentation. nextmol.comjstar-research.com

Expansion into New Areas of Biomarker Research

This compound has a well-established role in the analysis of various biomarkers. nih.gov The future will see its application expanding into new frontiers of biomarker research, driven by advancements in proteomics, metabolomics, and the burgeoning field of liquid biopsy. technologynetworks.comnih.gov The high sensitivity afforded by the pentafluorophenyl tag is crucial for detecting low-abundance biomarkers that may be indicative of early disease states. technologynetworks.com

Emerging research focuses on developing methods for the derivatization of novel classes of biomarkers, such as specific lipids, peptides, and small molecule metabolites, to aid in the diagnosis and prognosis of complex diseases. nih.govmetabolon.com The development of multiplexed assays, where multiple biomarkers are derivatized and analyzed simultaneously, is a key area of interest, promising more comprehensive and clinically relevant diagnostic tools. nih.gov The quest for new and more effective biomarkers is a continuous process in clinical research. ki.se

Applications in Advanced Materials Science and Nanotechnology

Beyond its traditional use in analytical chemistry, this compound is finding new applications in the synthesis of advanced functional materials and in nanotechnology. oatext.comunige.it The pentafluorophenyl group can be incorporated into polymers and other materials to impart specific properties, such as hydrophobicity, thermal stability, and altered electronic characteristics. springerprofessional.depnnl.govrsc.orgliverpool.ac.uk

In nanotechnology, this compound can be used to functionalize the surfaces of nanoparticles, creating tailored interfaces for applications in catalysis, sensing, and drug delivery. The ability to precisely control the surface chemistry of nanomaterials is critical for their performance, and derivatization with reagents like this compound offers a versatile method for achieving this. researchgate.net Research in this area explores the synthesis of novel materials with unique properties derived from the strategic incorporation of the pentafluorophenyl moiety. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing Pentafluorophenacyl bromide, and what critical parameters influence yield and purity?

Answer: this compound (PFAB) is synthesized via bromination of pentafluoroacetophenone or related intermediates. Key methods include:

Q. Critical Parameters :

Q. How should researchers handle and store this compound to ensure safety and compound stability?

Answer:

- Handling : Use PPE (gloves, goggles) in a fume hood due to its corrosive nature (H314). Avoid contact with water, which may hydrolyze the bromide ().

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Desiccate to prevent moisture-induced degradation ().

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite ().

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be identified?

Answer:

- ¹⁹F NMR : Expect five distinct fluorine signals (δ ~ -140 to -160 ppm) for the pentafluorophenyl group ().

- Mass Spectrometry (MS) : Molecular ion peak at m/z 289.01 (M⁺) with fragmentation patterns matching C₈H₂BrF₅O ().

- IR Spectroscopy : C=O stretch at ~1700 cm⁻¹ and C-Br stretch at ~550 cm⁻¹ ().

Advanced Research Questions

Q. How can competing side reactions be minimized during the synthesis of this compound derivatives?

Answer:

Q. What strategies are effective in resolving discrepancies in reported melting points or spectral data for this compound?

Answer:

- Analytical Cross-Validation : Compare ¹H/¹⁹F NMR and HPLC retention times with literature data ().

- Recrystallization : Use solvents like hexane/ethyl acetate to improve purity and sharpness of melting points ().

- Collaborative Studies : Replicate synthesis protocols from independent sources (e.g., vs. 8) to identify methodological inconsistencies.

Q. How does the electron-withdrawing nature of pentafluorophenyl groups influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Mechanistic Insight : The pentafluorophenyl group increases the electrophilicity of the carbonyl carbon, accelerating SN₂ reactions with nucleophiles (e.g., amines, thiols) ().

- Quantitative Analysis : Hammett substituent constants (σₚ) for -C₆F₅ (~+0.61) indicate strong electron withdrawal, enhancing leaving group (Br⁻) departure ().

- Case Study : In Scheme 3 (), PFAB reacts with aryl sulfonamides at 65°C in THF with >80% yield due to this enhanced reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.